molecular formula C8H6ClF3O2 B1600831 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol CAS No. 88553-89-3

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol

Cat. No.: B1600831
CAS No.: 88553-89-3
M. Wt: 226.58 g/mol
InChI Key: IHSZEBVZILGPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS: 88553-89-3) is an organofluorine compound with the molecular formula C₈H₆ClF₃O₂ and a molecular weight of 226.58 g/mol. It features a phenol group substituted at the para position with a 2-chloro-1,1,2-trifluoroethoxy moiety. Key computed properties include an XLogP3 (lipophilicity index) of 3.4, a hydrogen bond donor count of 1, and a topological polar surface area (TPSA) of 29.5 Ų, indicating moderate polarity .

Properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSZEBVZILGPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530256
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88553-89-3
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88553-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxyphenol with 2-chloro-1,1,2-trifluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the 2-chloro-1,1,2-trifluoroethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions that can lead to the formation of derivatives with enhanced properties.

Biology

Research has indicated potential biological activities attributed to this compound:

  • Enzyme Interactions : It can inhibit or activate specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in cellular signaling.
  • Oxidative Reactions : It can undergo oxidation to form reactive intermediates that interact with cellular components.

Medicine

The compound is being explored for its potential therapeutic properties:

  • Drug Development : It may serve as a precursor in the synthesis of pharmaceutical agents.
  • Anticancer Activity : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines.

Industry

In industrial applications, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for formulating agrochemicals and other industrial products.

Case Study 1: Antitubercular Activity

Research on derivatives of trifluoromethoxy compounds has shown promising antitubercular properties in vitro. Modifications at various positions have yielded compounds with significant activity against Mycobacterium tuberculosis.

Case Study 2: Cancer Cell Inhibition

Compounds with similar structural motifs have demonstrated antiproliferative activity against various cancer cell lines (e.g., A549, MDA-MB-231). Structural changes can enhance biological efficacy.

Case Study 3: Agrochemical Efficacy

The integration of similar compounds into pesticide formulations has improved their effectiveness against target pests while minimizing environmental impact.

Toxicological Studies

Toxicological assessments indicate that derivatives of chlorinated phenols can be toxic to aquatic organisms and may pose risks to human health through inhalation or dermal exposure. Long-term exposure may lead to liver toxicity and changes in blood parameters.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-chloro-1,1,2-trifluoroethoxy group is a recurring motif in several related compounds, but differences in substituents and functional groups significantly alter their properties:

Compound Name CAS Number Molecular Formula Key Functional Groups
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol 88553-89-3 C₈H₆ClF₃O₂ Phenol, chloro-trifluoroethoxy
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol Not Available C₉H₈ClF₃O₂ Phenol, methyl, chloro-trifluoroethoxy
3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde 2003-15-8 C₉H₆ClF₃O₂ Benzaldehyde, chloro-trifluoroethoxy
Urea derivative (N'-substituted) 27954-34-3 C₁₂H₁₄ClF₃N₂O₃ Urea, methoxy-methyl, chloro-trifluoroethoxy
Pentane derivative Not Available C₇H₅ClF₁₁O Octafluoropentane, chloro-trifluoroethoxy
  • Methyl-substituted phenol: The addition of a methyl group at the ortho position increases molecular weight (~240.6 g/mol) and may enhance lipophilicity compared to the parent compound .
  • Benzaldehyde derivative: Replacing the phenol with a benzaldehyde group introduces polarity (aldehyde) but retains the chloro-trifluoroethoxy substituent, leading to a higher molecular weight (238.59 g/mol) .

Physicochemical Properties

Experimental and computed properties highlight key differences:

Compound Name Molecular Weight (g/mol) XLogP3 Boiling Point (°C) TPSA (Ų)
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol 226.58 3.4 Not reported 29.5
3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde 238.59 Not reported 265.6 35.5
Pentane derivative 348.54 Not reported Not reported 9.2
  • The benzaldehyde derivative has a higher boiling point (265.6°C ) due to increased molecular weight and polarity .
  • The pentane derivative (C₇H₅ClF₁₁O) exhibits extreme fluorination, contributing to high molecular weight (348.54 g/mol) and likely enhanced thermal stability .

Biological Activity

4-(2-Chloro-1,1,2-trifluoroethoxy)phenol is a compound of growing interest in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol features a phenolic hydroxyl group, which is known to enhance solubility and reactivity. The presence of the trifluoroethoxy group contributes to its lipophilicity, allowing it to penetrate biological membranes effectively. Its molecular formula is C10_{10}H8_{8}ClF3_3O, with a molecular weight of approximately 232.61 g/mol.

The mechanism by which 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol exerts its biological effects involves interactions with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction suggests that the compound may act as an enzyme inhibitor in various biological pathways .

Antimicrobial and Antifungal Properties

Research has indicated that compounds similar to 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol exhibit antimicrobial and antifungal properties. For instance, studies have shown that fluorinated phenolic compounds can inhibit the growth of certain bacteria and fungi. The incorporation of trifluoromethyl groups has been associated with increased potency against microbial strains .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol may inhibit specific enzymes involved in metabolic pathways. For example, research focusing on similar compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The enzyme inhibition profile suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activity of related compounds:

StudyFindings
Inhibition of COX Enzymes Compounds with trifluoromethyl groups showed enhanced inhibition of COX-1 and COX-2 compared to non-fluorinated analogs .
Antimicrobial Activity Fluorinated phenolic derivatives demonstrated significant antimicrobial activity against various pathogens .
Enzyme Binding Affinity The binding affinity for certain enzymes was markedly improved with the addition of trifluoromethyl groups in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Reactant of Route 2
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.